molecular formula C15H7Cl2FN4S B294487 6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294487
M. Wt: 365.2 g/mol
InChI Key: BDXKGGXJHZUCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been reported to inhibit the activity of certain enzymes, including topoisomerase, which is involved in DNA replication.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of this compound as a potential anticancer and anti-inflammatory agent. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various diseases. Another future direction is the development of more efficient and cost-effective methods for the synthesis of this compound, which may lead to its commercialization.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research, including medicinal chemistry. The synthesis of this compound has been reported using different methods, and it has been shown to have significant anticancer and anti-inflammatory activity. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

The synthesis of 6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most commonly used methods is the reaction of 2,4-dichlorophenyl hydrazine with 4-fluorobenzaldehyde in the presence of sulfuric acid, followed by the reaction of the resulting product with thiourea and sodium hydroxide. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown potential as an anti-inflammatory agent and has been reported to inhibit the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C15H7Cl2FN4S

Molecular Weight

365.2 g/mol

IUPAC Name

6-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7Cl2FN4S/c16-9-3-6-11(12(17)7-9)14-21-22-13(19-20-15(22)23-14)8-1-4-10(18)5-2-8/h1-7H

InChI Key

BDXKGGXJHZUCGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=C(C=C(C=C4)Cl)Cl)F

Origin of Product

United States

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